Linker Polarity and Hydrogen-Bond Acceptor Count Differentiate from Propyl-Linked Analog
The ethoxyethyl linker in the target compound provides an additional hydrogen-bond acceptor (ether oxygen) compared to the propyl-linked analog N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide (ChemDiv Y206-7132), altering the hydrogen-bond acceptor count from 3 to 4 and the polar surface area (tPSA) from 46.9 Ų to an estimated higher value, which directly impacts membrane permeability and solubility [1].
| Evidence Dimension | Hydrogen-Bond Acceptor Count and Polar Surface Area |
|---|---|
| Target Compound Data | 4 H-bond acceptors; tPSA not experimentally determined but predicted higher than the propyl analog |
| Comparator Or Baseline | N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide (ChemDiv Y206-7132): 3 H-bond acceptors, tPSA 45.041 Ų |
| Quantified Difference | Target compound has 1 additional H-bond acceptor; tPSA difference pending experimental measurement but expected to be ≥5 Ų |
| Conditions | Computational prediction based on SMILES structures; experimental validation not yet reported |
Why This Matters
An additional hydrogen-bond acceptor and altered tPSA can significantly affect oral bioavailability and blood-brain barrier penetration, making the compound more suitable for central nervous system or peripheral target applications compared to the propyl analog.
- [1] ChemSrc. N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide. CAS 2034567-19-4. https://m.chemsrc.com/mip/cas/2034567-19-4_3262630.html (accessed 2026-04-29). View Source
